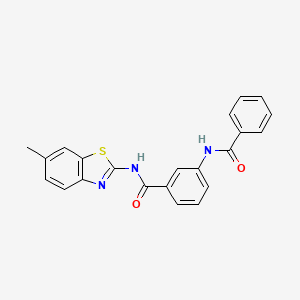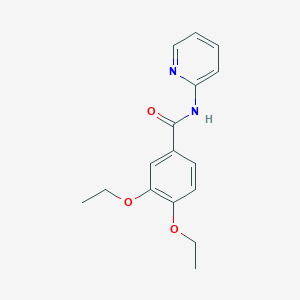![molecular formula C20H20N4O3S B14960641 4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is an organic compound with the molecular formula C20H20N4O3S It is known for its complex structure, which includes a phenyl group, a pyrimidinylsulfamoyl group, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Pyrimidinylsulfamoyl Intermediate: : The synthesis begins with the preparation of the pyrimidinylsulfamoyl intermediate. This involves the reaction of pyrimidine-2-amine with chlorosulfonic acid to form pyrimidin-2-ylsulfonyl chloride. This intermediate is then reacted with aniline to yield pyrimidin-2-ylsulfamoylaniline.
-
Coupling with Phenylbutanamide: : The pyrimidin-2-ylsulfamoylaniline is then coupled with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. This step forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has a wide range of scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
-
Industry: : It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: This compound is similar in structure and is known for its kinase inhibitory activity.
N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: This compound has similar sulfonamide and pyrimidine groups and is studied for its anxiolytic and antidepressant activities.
Uniqueness
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C20H20N4O3S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H20N4O3S/c25-19(9-4-8-16-6-2-1-3-7-16)23-17-10-12-18(13-11-17)28(26,27)24-20-21-14-5-15-22-20/h1-3,5-7,10-15H,4,8-9H2,(H,23,25)(H,21,22,24) |
InChI-Schlüssel |
ZQSAXJFAPXRMTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B14960563.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B14960566.png)
![4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate](/img/structure/B14960569.png)

![5-methyl-3-phenyl-N-[4-(propylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14960579.png)

![N-(4-butylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14960584.png)
![3-cyclohexyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960586.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B14960594.png)


![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)

